molecular formula C6H9N5 B13994093 1,5-Dimethyl-4,7-dihydrotriazolo[4,5-d]pyrimidine CAS No. 58950-31-5

1,5-Dimethyl-4,7-dihydrotriazolo[4,5-d]pyrimidine

Cat. No.: B13994093
CAS No.: 58950-31-5
M. Wt: 151.17 g/mol
InChI Key: VJPUSFDUOBAOQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,5-Dimethyl-4,7-dihydrotriazolo[4,5-d]pyrimidine is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of a fused triazole and pyrimidine ring system, which imparts unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-Dimethyl-4,7-dihydrotriazolo[4,5-d]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-acetyl-4-aminopyrimidines with dimethylformamide dimethyl acetal (DMF-DMA) followed by cyclization using ammonium acetate (NH4OAc) as a catalyst . The reaction is carried out under reflux conditions in n-butanol (n-BuOH) for several hours to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

1,5-Dimethyl-4,7-dihydrotriazolo[4,5-d]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: m-Chloroperbenzoic acid, reflux conditions.

    Reduction: Sodium borohydride, room temperature.

    Substitution: Various nucleophiles, solvents like dimethyl sulfoxide (DMSO), and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with m-chloroperbenzoic acid can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups.

Scientific Research Applications

1,5-Dimethyl-4,7-dihydrotriazolo[4,5-d]pyrimidine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,5-Dimethyl-4,7-dihydrotriazolo[4,5-d]pyrimidine involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, it may interact with cellular pathways involved in inflammation, proliferation, and apoptosis, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,5-Dimethyl-4,7-dihydrotriazolo[4,5-d]pyrimidine is unique due to its specific ring structure and the presence of methyl groups at positions 1 and 5. This structural arrangement imparts distinct chemical properties and reactivity, making it a valuable compound for various applications.

Properties

CAS No.

58950-31-5

Molecular Formula

C6H9N5

Molecular Weight

151.17 g/mol

IUPAC Name

1,5-dimethyl-4,7-dihydrotriazolo[4,5-d]pyrimidine

InChI

InChI=1S/C6H9N5/c1-4-7-3-5-6(8-4)9-10-11(5)2/h3H2,1-2H3,(H,7,8)

InChI Key

VJPUSFDUOBAOQH-UHFFFAOYSA-N

Canonical SMILES

CC1=NCC2=C(N1)N=NN2C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.